Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate
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Overview
Description
Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate is an organic compound featuring a potassium ion paired with a sulfonated piperidine derivative. This compound stands out due to its unique molecular structure and properties, which makes it of interest in various scientific domains including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate typically involves a multi-step process. One common route begins with the sulfonation of 1-piperidine to introduce the sulfonate group. This is followed by the reaction with 2,4-di(propan-2-yl)benzyl chloride in the presence of a strong base, such as potassium hydroxide, to yield the target compound.
Industrial Production Methods: Industrially, this compound can be produced using a continuous flow reactor which allows precise control over reaction conditions like temperature and pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate undergoes various chemical reactions including:
Oxidation: Can be oxidized under specific conditions to yield various sulfoxides and sulfones.
Reduction: Reduction processes may target the sulfonate group or other functional groups within the molecule.
Substitution: The piperidine and benzyl groups allow for nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions: Common reagents include potassium hydroxide for base-catalyzed reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reductions. Typical conditions involve controlled temperatures (25-80°C) and the use of solvents like dichloromethane or ethanol.
Major Products Formed: Major products include sulfoxides and sulfones from oxidation, and substituted piperidine derivatives from nucleophilic substitutions.
Scientific Research Applications
Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate has a wide range of applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological systems, potentially serving as a lead compound for drug development.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the manufacturing of specialty chemicals and materials due to its unique reactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These include enzymes and receptors that play a role in various biological pathways. For example, the sulfonate group may interact with enzymes involved in oxidative stress, while the piperidine structure could influence neurotransmitter pathways.
Comparison with Similar Compounds
Compared to other sulfonated piperidine compounds, Potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate is unique due to the presence of the 2,4-di(propan-2-yl)benzyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Sodium 1-(benzyl)piperidine-3-sulfonate
Potassium 1-(4-isopropylbenzyl)piperidine-3-sulfonate
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications. This compound stands out for its balance of lipophilicity and reactivity, making it particularly versatile in various fields of research and industry.
Properties
IUPAC Name |
potassium;1-[[2,4-di(propan-2-yl)phenyl]methyl]piperidine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S.K/c1-13(2)15-7-8-16(18(10-15)14(3)4)11-19-9-5-6-17(12-19)23(20,21)22;/h7-8,10,13-14,17H,5-6,9,11-12H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZJUQWGBSINF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CN2CCCC(C2)S(=O)(=O)[O-])C(C)C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28KNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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